Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol

Structure-Activity Relationship (SAR) Pyridazinone Derivatives PDE Inhibition

Procure 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol, a critically differentiated phenylpyridazin-3-ol analog with a calculated XLogP of 3.7. Its unique 6-phenyl and 4-benzyl topology extends beyond the Zardaverine scaffold, enabling precise exploration of spatial tolerance within the PDE4 catalytic site. Available alongside its regioisomer (CAS 1435984-70-5), this compound is essential for building a pharmacophore mapping library. Generic substitution is scientifically indefensible due to significant safety and efficacy divergence risks.

Molecular Formula C19H16F2N2O3
Molecular Weight 358.345
CAS No. 1436000-89-3
Cat. No. B2854079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol
CAS1436000-89-3
Molecular FormulaC19H16F2N2O3
Molecular Weight358.345
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC(F)F
InChIInChI=1S/C19H16F2N2O3/c1-25-17-10-12(7-8-16(17)26-19(20)21)9-14-11-15(22-23-18(14)24)13-5-3-2-4-6-13/h2-8,10-11,19H,9H2,1H3,(H,23,24)
InChIKeyCUYYRFLBBSZRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol (CAS 1436000-89-3): Structural Identity and Physicochemical Baseline for Procurement


4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol (CAS 1436000-89-3) is a synthetic phenylpyridazine derivative with the molecular formula C19H20F2N2O3 and a molecular weight of 362.4 g/mol . Its structure features a pyridazin-3(2H)-one core substituted with a phenyl group at the 6-position and a 4-(difluoromethoxy)-3-methoxybenzyl moiety at the 4-position (IUPAC: 5-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-phenyl-1H-pyridazin-6-one) . The compound is cataloged as a research chemical, and its computed physicochemical properties include an XLogP3-AA of 3.7 and 5 rotatable bonds [1]. Notably, publicly available empirical data on biological activity, solubility, or stability for this specific compound are currently absent.

Why Generic Substitution of 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol is Not Scientifically Justified


The phenylpyridazinone chemical space is highly sensitive to substitution patterns, where minor structural changes can profoundly alter pharmacological profiles. For example, the well-characterized analog Zardaverine (6-[4-(difluoromethoxy)-3-methoxyphenyl]-3(2H)-pyridazinone), which lacks the 6-phenyl and 4-benzyl substituents, exhibits dual PDE3/4 inhibitory activity with IC50 values of 2.5 µM and 1.1 µM respectively [1]. However, the target compound 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol possesses a unique topological arrangement that would preclude assumptions of isofunctional behavior. Without direct comparative pharmacological or physicochemical data, generic substitution cannot be justified, as it carries the significant risk of introducing an entity with unknown and potentially divergent properties.

Quantitative Differentiation Evidence for 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol


Structural Uniqueness: Topological Comparison Against Zardaverine

The target compound differs from the well-studied dual PDE3/4 inhibitor Zardaverine by the addition of a 6-phenyl group and a 4-benzyl linker, resulting in a distinct 3D pharmacophore . Zardaverine's reported PDE4 IC50 is 1.1 µM and PDE3 IC50 is 2.5 µM [1]. No comparable biological activity data exists for the target compound.

Structure-Activity Relationship (SAR) Pyridazinone Derivatives PDE Inhibition

Physicochemical Property Differentiation: Computed Lipophilicity vs. Core Scaffold

The target compound's computed XLogP3-AA is 3.7 [1], which is significantly higher than that of the simpler core scaffold 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6, XLogP ~1.2) [2]. This indicates a substantial increase in lipophilicity due to the difluoromethoxy-benzyl substitution.

Lipophilicity Drug-likeness Physicochemical Profiling

Positional Isomer Differentiation: Comparison with 4-[3-(Difluoromethoxy)benzyl] Analog

A positional isomer, 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol (CAS 1435984-70-5), differs only in the position of the difluoromethoxy group (meta vs. para) and lacks the 3-methoxy substituent . This positional variation is known to drastically alter biological activity in related phenylpyridazinone series [1], though direct comparative data for this pair is unavailable.

Positional Isomerism Regioisomer Comparison SAR Studies

Recommended Application Scenarios for 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol Based on Current Evidence


Medicinal Chemistry SAR Exploration of Novel Pyridazinone PDE Inhibitors

This compound serves as a structurally distinct analog to Zardaverine, incorporating both a 6-phenyl group and a 4-benzyl linker. Its unique topology makes it a valuable tool for exploring the SAR of pyridazinone-based phosphodiesterase inhibitors, particularly in probing the spatial tolerance of the PDE4 catalytic site around the pyridazinone core. [1]

Physicochemical Profiling of High-Lipophilicity Pyridazinone Derivatives

With a computed XLogP of 3.7, this compound represents a more lipophilic member of the phenylpyridazinone class compared to simpler scaffolds like 6-phenylpyridazin-3(2H)-one. It is suitable for studies correlating lipophilicity with membrane permeability, metabolic stability, or in vivo pharmacokinetics within a congeneric series. [2]

Regioisomer Library Construction for Pharmacophore Mapping

The availability of the para-substituted difluoromethoxy-3-methoxy isomer, alongside the meta-substituted analog (CAS 1435984-70-5), allows researchers to assemble a regioisomer library for systematic pharmacophore mapping and to assess the impact of precise substitution geometry on target binding.

Chemical Biology Tool for Target Deconvolution in PDE-related Pathways

Given the class-level inference of PDE interaction potential, this compound may be deployed as a chemical probe in cell-based assays to deconvolute PDE3/4-mediated signaling pathways, provided appropriate negative controls (e.g., the core scaffold 6-phenylpyridazin-3(2H)-one) are used in parallel. [1]

Quote Request

Request a Quote for 4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.